Boc-D-Phe(4-I)-OH
Overview
Description
Boc-D-Phe(4-I)-OH: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the amino terminus and an iodine atom at the para position of the phenyl ring. It is commonly used in peptide synthesis and as an intermediate in pharmaceutical research .
Mechanism of Action
Target of Action
Boc-4-iodo-D-phenylalanine, also known as Boc-D-Phe(4-I)-OH, is a derivative of phenylalanine It’s worth noting that phenylalanine derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
The specific mode of action of Boc-4-iodo-D-phenylalanine is not well-documented. As a derivative of phenylalanine, it may interact with its targets in a similar manner to the parent compound. Phenylalanine is known to play a crucial role in the biosynthesis of other amino acids and neurotransmitters .
Biochemical Pathways
As a phenylalanine derivative, it may be involved in the phenylalanine metabolism pathway and potentially influence the synthesis of key neurotransmitters such as dopamine, norepinephrine, and epinephrine .
Pharmacokinetics
Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding a compound’s bioavailability and overall effect in the body .
Result of Action
Given its structural similarity to phenylalanine, it may influence protein synthesis and neurotransmitter production, potentially impacting various physiological processes .
Biochemical Analysis
Biochemical Properties
Boc-4-iodo-D-phenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. The compound interacts with various enzymes and proteins involved in peptide bond formation. For instance, it is used as a substrate in solid-phase peptide synthesis, where it is incorporated into growing peptide chains. The iodine atom in Boc-4-iodo-D-phenylalanine can also participate in halogen bonding interactions with other biomolecules, influencing the overall structure and stability of the synthesized peptides .
Cellular Effects
Boc-4-iodo-D-phenylalanine has been shown to affect various cellular processes. In particular, it can influence cell signaling pathways and gene expression. The compound’s incorporation into peptides can alter their interaction with cell surface receptors, potentially modulating signal transduction pathways. Additionally, Boc-4-iodo-D-phenylalanine can impact cellular metabolism by affecting the activity of enzymes involved in amino acid metabolism .
Molecular Mechanism
The molecular mechanism of Boc-4-iodo-D-phenylalanine involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins through halogen bonding and hydrophobic interactions. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction. Furthermore, Boc-4-iodo-D-phenylalanine can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-4-iodo-D-phenylalanine can change over time. The compound’s stability and degradation are important factors to consider. Boc-4-iodo-D-phenylalanine is relatively stable under standard storage conditions, but it can degrade over time when exposed to light and moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro experiments .
Dosage Effects in Animal Models
The effects of Boc-4-iodo-D-phenylalanine can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound can become harmful .
Metabolic Pathways
Boc-4-iodo-D-phenylalanine is involved in various metabolic pathways, particularly those related to amino acid metabolism. The compound can interact with enzymes such as aminopeptidases and transaminases, influencing the metabolic flux and levels of metabolites. These interactions can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, Boc-4-iodo-D-phenylalanine is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by its interactions with these transporters. For example, it may be actively transported into cells via amino acid transporters and subsequently distributed to various cellular compartments .
Subcellular Localization
The subcellular localization of Boc-4-iodo-D-phenylalanine can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in peptide synthesis and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with L-phenylalanine.
Iodination: The hydrogen atom on the benzene ring of L-phenylalanine is replaced with an iodine atom using an iodinating agent.
Amino Protection: The amino group of the iodinated phenylalanine is protected using a tert-butoxycarbonyl (Boc) group to yield Boc-D-Phe(4-I)-OH.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Boc-D-Phe(4-I)-OH can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in peptide coupling reactions where the Boc-protected amino acid is coupled with other amino acids to form peptides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Peptide Coupling: Reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are used in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
Major Products:
Substitution Products: Depending on the nucleophile, products such as azido-phenylalanine or cyano-phenylalanine can be formed.
Peptides: this compound is incorporated into peptide chains, forming various peptides used in research.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Boc-D-Phe(4-I)-OH is widely used in the synthesis of peptides, particularly in solid-phase peptide synthesis.
Biology:
Protein Engineering: It is used to introduce iodine atoms into proteins, which can be useful for structural studies using techniques like X-ray crystallography.
Medicine:
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Industry:
Chemical Manufacturing: It is used in the production of specialized chemicals and reagents for research and development.
Comparison with Similar Compounds
Boc-4-iodo-L-phenylalanine: The L-isomer of Boc-D-Phe(4-I)-OH, used similarly in peptide synthesis.
Boc-4-bromo-D-phenylalanine: A brominated analog used in similar applications but with different reactivity due to the bromine atom.
Boc-4-chloro-D-phenylalanine: A chlorinated analog with distinct reactivity and applications.
Uniqueness: this compound is unique due to the presence of the iodine atom, which provides distinct reactivity and functionalization options compared to its brominated and chlorinated counterparts .
Properties
IUPAC Name |
(2R)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLZDBGQWRBTHN-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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